Phenyltris(4-bromophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyltris(4-bromophenyl)silane is an organosilicon compound with the chemical formula C18H13Br3Si. It is a derivative of silane, where the silicon atom is bonded to one phenyl group and three 4-bromophenyl groups. This compound is known for its applications in the synthesis of porous organic polymers and its role as an intermediate in various chemical reactions .
Vorbereitungsmethoden
Phenyltris(4-bromophenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride with bromobenzene in the presence of a catalyst. Another method involves the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane with allyl glycidyl ether . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity of the product.
Analyse Chemischer Reaktionen
Phenyltris(4-bromophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Sonogashira–Hagihara coupling reactions to form complex organic polymers.
Reduction Reactions: The compound can be reduced to form phenyltris(4-hydroxyphenyl)silane under specific conditions.
Wissenschaftliche Forschungsanwendungen
Phenyltris(4-bromophenyl)silane has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential use in drug delivery systems and as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of phenyltris(4-bromophenyl)silane involves its ability to form stable bonds with other organic molecules. The silicon atom in the compound acts as a central hub, allowing for the attachment of various functional groups. This property makes it a versatile intermediate in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Phenyltris(4-bromophenyl)silane can be compared with other similar compounds, such as:
Tetrakis(4-bromophenyl)silane: This compound has four bromophenyl groups attached to the silicon atom and is used in similar applications.
Tris(4-bromophenyl)amine: This compound has a nitrogen atom instead of silicon and is used in the synthesis of porous organic frameworks.
Tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane: This compound has biphenyl groups attached to the silicon atom and is used in the synthesis of high-performance polymers.
This compound is unique due to its specific structure, which allows for the formation of highly stable and versatile organic polymers.
Eigenschaften
CAS-Nummer |
1201099-09-3 |
---|---|
Molekularformel |
C24H17Br3Si |
Molekulargewicht |
573.2 g/mol |
IUPAC-Name |
tris(4-bromophenyl)-phenylsilane |
InChI |
InChI=1S/C24H17Br3Si/c25-18-6-12-22(13-7-18)28(21-4-2-1-3-5-21,23-14-8-19(26)9-15-23)24-16-10-20(27)11-17-24/h1-17H |
InChI-Schlüssel |
IQRYMGAVQCQZBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.